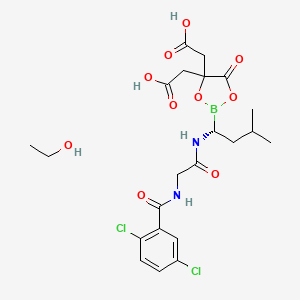
Ixazomib citrate EtOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a modified peptide boronic acid formulated as a stable citrate ester, which rapidly hydrolyzes to the biologically active boronic acid form, ixazomib, under physiological conditions . This compound is notable for being the first oral proteasome inhibitor approved by the FDA for multiple myeloma treatment .
Preparation Methods
The preparation of ixazomib citrate involves several synthetic routes. One efficient, industrially feasible process includes the hydrolysis of a boroester with boric acid, followed by esterification with citric acid. This process can occur in a single pot, making it more streamlined and cost-effective . Another method involves the use of a novel production process where the boroester is hydrolyzed with boric acid and then esterified with citric acid in a single step .
Chemical Reactions Analysis
Ixazomib citrate undergoes various chemical reactions, including hydrolysis and esterification. The compound is known to hydrolyze rapidly to its active form, ixazomib, upon exposure to aqueous solutions or plasma . It is a reversible inhibitor of the 20S proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit . Common reagents used in these reactions include boric acid and citric acid . The major product formed from these reactions is the active boronic acid form, ixazomib .
Scientific Research Applications
Ixazomib citrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in combination with lenalidomide and dexamethasone for the treatment of multiple myeloma . It has shown efficacy in both newly diagnosed and relapsed/refractory multiple myeloma . In biology, ixazomib is used to study the ubiquitin-proteasome system and its role in protein degradation . Its ability to induce apoptosis in multiple myeloma cells makes it a valuable tool in cancer research .
Mechanism of Action
Ixazomib citrate exerts its effects by inhibiting the proteasome, an enzyme complex responsible for protein degradation within cells. Specifically, it inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated proteins . This disruption in protein homeostasis triggers cell-cycle arrest and apoptosis, particularly in multiple myeloma cells . At higher concentrations, ixazomib also inhibits the β1 and β2 subunits of the proteasome .
Comparison with Similar Compounds
Ixazomib citrate is often compared to other proteasome inhibitors such as bortezomib and carfilzomib. While bortezomib was the first proteasome inhibitor approved for multiple myeloma therapy, ixazomib offers the advantage of oral administration . Carfilzomib, another proteasome inhibitor, is administered intravenously and has a different side effect profile compared to ixazomib . The unique feature of ixazomib is its formulation as a citrate ester, which enhances its stability and allows for oral administration .
Similar Compounds
Bortezomib: The first proteasome inhibitor approved for multiple myeloma treatment.
Carfilzomib: An intravenous proteasome inhibitor with a different side effect profile.
Oprozomib: Another oral proteasome inhibitor currently under investigation.
Ixazomib citrate stands out due to its oral bioavailability and favorable safety profile, making it a valuable addition to the arsenal of treatments for multiple myeloma .
Properties
Molecular Formula |
C22H29BCl2N2O10 |
|---|---|
Molecular Weight |
563.2 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid;ethanol |
InChI |
InChI=1S/C20H23BCl2N2O9.C2H6O/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23;1-2-3/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30);3H,2H2,1H3/t14-;/m0./s1 |
InChI Key |
RZFIIPNPSUJOHI-UQKRIMTDSA-N |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

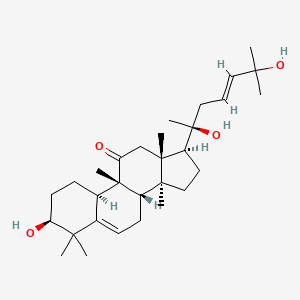

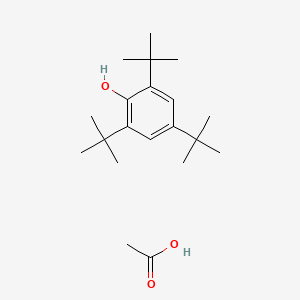
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
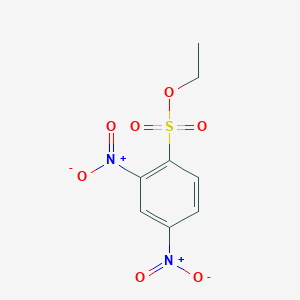
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
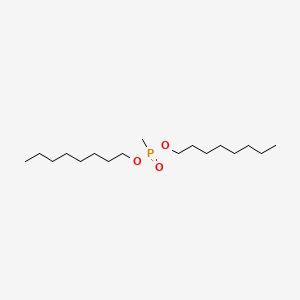

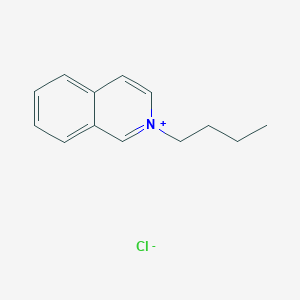
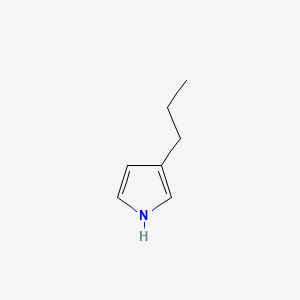
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
